molecular formula C20H17NO5 B12842631 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid

Cat. No.: B12842631
M. Wt: 351.4 g/mol
InChI Key: OAFXGBKPEIQRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid is a complex organic compound with the molecular formula C20H19NO4. This compound is notable for its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino acid derivative. It is primarily used in peptide synthesis and has significant applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid typically involves the following steps:

Chemical Reactions Analysis

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group protects the amino group during peptide bond formation and can be selectively removed under mild conditions to allow for further coupling reactions. This selective removal is typically achieved using a base such as piperidine.

Comparison with Similar Compounds

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for the formation of stable peptide bonds and its versatility in various chemical reactions.

Properties

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C20H17NO5/c22-12-9-20(10-12,18(23)24)21-19(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-11H2,(H,21,25)(H,23,24)

InChI Key

OAFXGBKPEIQRAM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.